Stereochemical Identity: Two Defined Chiral Centres Distinguish the (2R,8S)‑Isomer from the (2R,8R)‑Diastereomer
The target compound possesses two atom‑defined stereocentres with configuration (2R,8S) – equivalently (2R,7aS) – whereas the closest commercial diastereomer (CAS 2621934‑74‑3) carries the (2R,8R)‑configuration [1]. Both are assigned the same molecular formula (C₉H₁₇NO₂) and molecular weight (171.24 g mol⁻¹), making chromatographic or spectroscopic differentiation necessary for identity confirmation . The ChemSpider entry for the (2R,8S)‑form reports 2 of 2 defined stereocentres .
| Evidence Dimension | Number and configuration of defined stereocentres |
|---|---|
| Target Compound Data | Two defined stereocentres: (2R,8S) / (2R,7aS) |
| Comparator Or Baseline | Two defined stereocentres: (2R,8R) / (2R,7aR) for CAS 2621934‑74‑3 |
| Quantified Difference | Inverted configuration at C‑8 (or C‑7a) – all other atomic composition identical |
| Conditions | Configuration assigned by PubChem (computed descriptors) and ChemSpider structural records |
Why This Matters
In chiral synthesis, diastereomeric impurities can propagate stereochemical errors into downstream intermediates; procurement must specify the exact stereoisomer and request a certificate of analysis that confirms chiral identity.
- [1] PubChem CID 156125484: Defined Atom Stereocenter Count = 2; InChI stereochemical descriptors confirm (2R,8S)-configuration. View Source
